molecular formula C12H24O6 B14111715 Acetic acid;2,5-dimethylhex-2-ene-1,6-diol

Acetic acid;2,5-dimethylhex-2-ene-1,6-diol

Cat. No.: B14111715
M. Wt: 264.31 g/mol
InChI Key: WDFNNSIVYMBVEA-UHFFFAOYSA-N
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Description

Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is a compound that combines the properties of acetic acid and a specific hexene derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The hexene derivative, 2,5-dimethylhex-2-ene-1,6-diol, is an organic compound with a specific structure that includes two methyl groups and a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,5-dimethylhex-2-ene-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylhex-2-ene with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Acidic or basic conditions, along with appropriate nucleophiles, facilitate substitution reactions.

Major Products

The major products formed from these reactions include various esters, ethers, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;2,5-dimethylhex-2-ene-1,6-diol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid;2,5-dimethylhex-2-ene-1,6-diol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2-hexene: A similar compound with a double bond but lacking the hydroxyl groups.

    2,5-Dimethyl-1-hexene: Another isomer with the double bond in a different position.

    3-Hexene, 2,5-dimethyl-: A stereoisomer with a different spatial arrangement of atoms.

Uniqueness

Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both acetic acid and hexene moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H24O6

Molecular Weight

264.31 g/mol

IUPAC Name

acetic acid;2,5-dimethylhex-2-ene-1,6-diol

InChI

InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4)

InChI Key

WDFNNSIVYMBVEA-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O

Origin of Product

United States

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